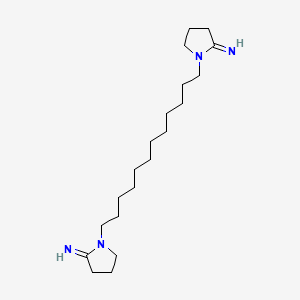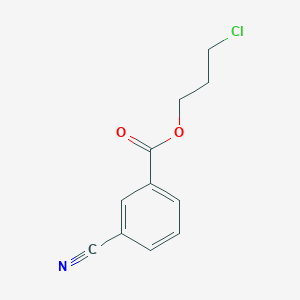
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 6, and a phenyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst (Pd(OAc)2) and triphenylphosphine (PPh3) in a tetrahydrofuran (THF) solvent, followed by the addition of sodium carbonate (Na2CO3), can yield the desired compound .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloro-4,6-dimethylpyrimidine and aniline derivatives .
化学反应分析
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or THF and catalysts like palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives with different functional groups.
科学研究应用
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Pyrimidine derivatives are explored for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of pyrimidine derivatives.
2-Chloro-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.
4-Chlorophenylpyrimidine: A compound with a similar structure but lacking the phenyl group at position 5.
Uniqueness
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
属性
CAS 编号 |
651315-78-5 |
|---|---|
分子式 |
C16H9Cl3N2 |
分子量 |
335.6 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C16H9Cl3N2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(18)21-16(19)20-14/h1-9H |
InChI 键 |
MXCJMJJNAURZBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


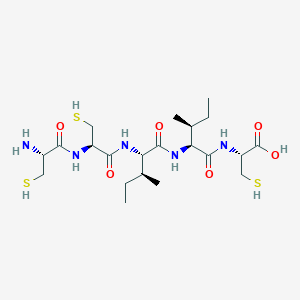
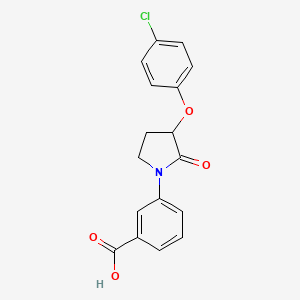
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
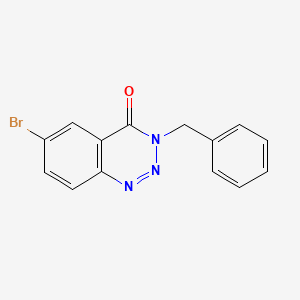
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
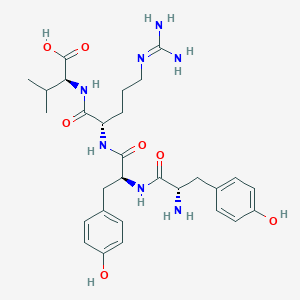
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
